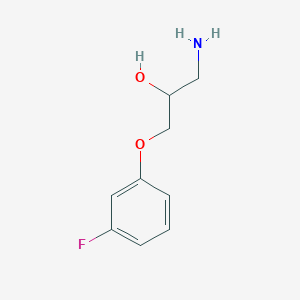

1-Amino-3-(3-fluorophenoxy)propan-2-ol

Description

BenchChem offers high-quality 1-Amino-3-(3-fluorophenoxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(3-fluorophenoxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-fluorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c10-7-2-1-3-9(4-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDIMYNSDVLUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 1 Amino 3 3 Fluorophenoxy Propan 2 Ol Within the Aminopropanol Chemical Space

The foundational structure of an aminopropanol (B1366323) consists of a three-carbon propane (B168953) chain featuring both an amino (-NH2) group and a hydroxyl (-OH) group. The specific placement of these functional groups, along with the nature and position of other substituents, gives rise to a vast array of derivatives with distinct physicochemical properties. 1-Amino-3-(3-fluorophenoxy)propan-2-ol is characterized by an amino group at the first carbon, a hydroxyl group at the second, and a 3-fluorophenoxy group attached to the third carbon via an ether linkage.

Table 1: Structural Comparison of Selected Aminopropanol Derivatives

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1-Amino-2-propanol | C3H9NO | 75.11 | Basic aminopropanol structure with amino and hydroxyl groups on adjacent carbons. nih.govnih.gov |

| 3-Amino-1-propanol | C3H9NO | 75.11 | Isomer with amino and hydroxyl groups at the ends of the propane chain. wikipedia.org |

| 1-Amino-3-phenoxy-propan-2-ol | C9H13NO2 | 167.21 | Features a phenoxy group, adding an aromatic component. guidechem.com |

| 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | C11H17NO2 | 195.26 | Contains a dimethyl-substituted phenoxy group, increasing lipophilicity. nih.govncats.io |

| 1-Amino-3-(3-fluorophenoxy)propan-2-ol | C9H12FNO2 | 185.20 | Incorporates a fluorine atom on the phenoxy ring, modifying electronic properties. |

Significance of the Fluorophenoxy Moiety in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. nbinno.commdpi.com The fluorophenoxy moiety in 1-Amino-3-(3-fluorophenoxy)propan-2-ol is a prime example of this approach, imparting several advantageous characteristics.

Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological targets. nbinno.com This can lead to enhanced binding affinity and selectivity. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation. mdpi.com This often results in improved metabolic stability and a longer biological half-life.

Overview of Research Areas in the Aminopropanol Class

Established Chemical Synthesis Pathways for Aminopropanol Scaffolds

The construction of the basic aminopropanol framework can be achieved through several reliable and well-documented chemical routes. These pathways are often characterized by high yields and adaptability to a range of substituted aromatic precursors.

A cornerstone of aryloxy aminopropanol synthesis is the two-step sequence involving the initial reaction of a phenol (B47542) with an epihalohydrin, followed by amination. researchgate.net This robust method is widely applicable for a variety of substituted phenols.

The first step is a Williamson ether synthesis, where the phenoxide, generated by treating the phenol (e.g., 3-fluorophenol) with a base, acts as a nucleophile. This phenoxide attacks epichlorohydrin, displacing the chloride and forming an aryloxymethyl oxirane intermediate, 2-((3-fluorophenoxy)methyl)oxirane. This reaction can be performed under various conditions, including phase-transfer catalysis (PTC) to improve yields and reaction times. researchgate.net

In the second step, the resulting epoxide ring is opened by an amine. For the synthesis of a primary amine like 1-amino-3-(3-fluorophenoxy)propan-2-ol, ammonia (B1221849) or a protected ammonia equivalent is used. The amine preferentially attacks the sterically less hindered terminal carbon of the epoxide, yielding the desired 1-amino-3-aryloxypropan-2-ol structure. mdpi.com

| Step | Reactants | Reagents/Conditions | Product | Ref. |

| 1. Etherification | 3-Fluorophenol, Epichlorohydrin | Base (e.g., NaOH, K₂CO₃), optional Phase-Transfer Catalyst (e.g., TBAB) | 2-((3-fluorophenoxy)methyl)oxirane | researchgate.net |

| 2. Amination | 2-((3-fluorophenoxy)methyl)oxirane, Ammonia | Solvent (e.g., Methanol, Water) | 1-Amino-3-(3-fluorophenoxy)propan-2-ol | mdpi.com |

The success of the phenol-epichlorohydrin pathway hinges on the high regioselectivity of the epoxide ring-opening step. The reaction between an aryloxymethyl oxirane and an amine can theoretically produce two isomers: the desired 1-amino-3-aryloxypropan-2-ol (from attack at C-3) and the isomeric 2-amino-3-aryloxypropan-1-ol (from attack at C-2).

Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism. The nucleophilic amine attacks the least sterically hindered carbon atom, which is the terminal C-3 position. This inherent steric bias leads to excellent regioselectivity for the desired product. organic-chemistry.org While catalysts are often not required, various systems have been developed to enhance efficiency and maintain selectivity, including the use of polar solvent systems like DMF/H₂O or heterogeneous catalysts that can be easily recovered and reused. organic-chemistry.orgrsc.orgresearchgate.net For instance, a metal- and solvent-free protocol using acetic acid has been shown to mediate the ring-opening of epoxides with high yields and regioselectivity. rsc.org

In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in undesired side reactions. wikipedia.org This is achieved through the use of protecting groups, which can be selectively added and later removed under specific conditions. jocpr.comucoz.com

In the synthesis of aminopropanols, both the amino and hydroxyl groups can be protected.

Amino Group Protection: The nucleophilic nature of the amino group requires protection during certain transformations. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which convert the amine into a less reactive carbamate. researchgate.nettcichemicals.com For example, if a synthetic route required a strong base that would deprotonate the amine, a Boc group could be installed and later removed under mild acidic conditions.

Hydroxyl Group Protection: The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether, Bn) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS). wikipedia.org This would be necessary if a subsequent reaction step involved a reagent that would react with the alcohol, such as an oxidizing agent or an organometallic reagent.

An effective protection strategy relies on "orthogonal" protecting groups, which can be removed under different conditions, allowing for the selective deprotection of one functional group while another remains protected. jocpr.com

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent Example | Removal Condition |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Mild Acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Alcohol | Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |

| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMS chloride | Fluoride source (e.g., TBAF) |

Enantioselective Synthesis Approaches for 1-Amino-3-(3-fluorophenoxy)propan-2-ol Stereoisomers

Producing a single enantiomer of 1-amino-3-(3-fluorophenoxy)propan-2-ol requires stereochemical control during the synthesis. This is crucial as the biological activity of related compounds often resides in only one of the two enantiomers. mdpi.comrsc.org Two primary strategies for achieving this are asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis involves using a substoichiometric amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. youtube.com Several catalytic methods can be applied to the synthesis of chiral aminopropanols.

One common approach is the kinetic resolution of a racemic intermediate. For example, a racemic aryloxy-epoxypropane can be treated with a chiral catalyst and a nucleophile, which will react preferentially with one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. Another powerful method is the asymmetric reduction of a prochiral ketone precursor, such as 1-(3-fluorophenoxy)-3-aminopropan-2-one, using a chiral catalyst and a reducing agent (e.g., a borane). thieme-connect.com Chemoenzymatic routes, which use enzymes like lipases or alcohol dehydrogenases for kinetic resolution or asymmetric reduction, are also highly effective, often providing products with excellent enantiomeric excess (>99% ee). rsc.org

| Catalytic Strategy | Precursor | Catalyst Type | Outcome | Representative ee (%) |

| Asymmetric Reduction | α-amino ketone | Chiral Oxazaborolidine | Enantiomerically enriched amino alcohol | 71-94% |

| Kinetic Resolution | Racemic chlorohydrin | Lipase (B570770) (e.g., Amano PS-IM) | Enantiopure chlorohydrin and acylated chlorohydrin | >99% |

| Asymmetric Amination | Allylic alcohol | Transition metal complex with chiral ligand | Enantiomerically enriched amino alcohol | High ee reported for related systems |

An alternative to asymmetric catalysis is the use of a chiral auxiliary. acs.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction in a predictable manner. After the desired chiral center has been created, the auxiliary is removed. nih.gov

For the synthesis of chiral 1,2-amino alcohols, auxiliaries such as pseudoephedrine or Evans oxazolidinones are frequently employed. researchgate.netnih.gov The general process involves attaching the auxiliary to a prochiral substrate (e.g., an acyl chloride), performing a diastereoselective reaction (such as an alkylation or an aldol (B89426) reaction) to set the new stereocenter, and finally cleaving the auxiliary to release the enantiomerically enriched product. researchgate.net This method is powerful because the steric and electronic properties of the auxiliary provide a highly ordered transition state, leading to high levels of diastereoselectivity.

| Chiral Auxiliary | Substrate Type | Reaction Type | Diastereomeric Ratio (dr) |

| Evans Oxazolidinone | N-Acyl Imide | Aldol Reaction, Alkylation | Often >95:5 |

| Pseudoephedrine | Amide | Alkylation | Often >90:10 |

| (S)-1-amino-2-methoxymethylpyrrolidine | Hydrazone | Alkylation | Often >95:5 |

Enzymatic Biocatalysis for Enantiopure Aminopropanols

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure compounds. nih.gov The high stereoselectivity, regioselectivity, and chemoselectivity of enzymes make them ideal catalysts for creating chiral aminopropanols. nih.govnih.gov Various enzymatic strategies have been developed for the asymmetric synthesis of these molecules.

Enzymes such as transaminases, lipases, imine reductases, amino acid dehydrogenases, and monoamine oxidases are instrumental in the synthesis of chiral amino alcohols. nih.gov These biocatalytic routes are attractive due to their sustainability and high selectivity. nih.gov For instance, transaminases can be used for the asymmetric amination of a corresponding hydroxy ketone precursor. This process involves the transfer of an amino group from an amino donor to a keto substrate, creating a chiral amine with high optical purity. google.com Patents describe methods for the enantiomeric enrichment of chiral amines using amino acid transaminases, which can catalyze reactions to form products like 2-aminopropanol from hydroxypropanone. googleapis.com

Another common biocatalytic method is the kinetic resolution of racemic mixtures. Lipases are frequently employed for this purpose, catalyzing the enantioselective acylation or hydrolysis of a racemic aminopropanol. This results in the separation of the two enantiomers, as one reacts much faster than the other, allowing for the isolation of the desired enantiopure compound. nih.govresearchgate.net For example, lipase from Pseudomonas fluorescens has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a key step in synthesizing certain pharmaceuticals. nih.gov

Multi-enzyme cascade reactions represent a more advanced approach, where several biocatalysts are used in a one-pot or sequential fashion to build complex molecules from simple, non-chiral starting materials. nih.govresearchgate.net This strategy can overcome issues like inhibitory effects and can increase volumetric activity by optimizing conditions for each enzymatic step. nih.govnih.gov A dual-enzyme cascade can achieve high chemo- and stereoselectivity in the synthesis of bichiral amino alcohols. researchgate.net

The table below summarizes various enzymatic approaches applicable to the synthesis of chiral aminopropanols.

| Enzyme Class | Reaction Type | Typical Substrate | Key Advantage |

| Transaminases (TAs) | Asymmetric amination | Hydroxy ketones | High enantioselectivity (>99% e.e.) |

| Lipases | Kinetic resolution (transesterification) | Racemic amino alcohols | High enantiomeric excess (e.e.) of resolved products |

| Imine Reductases (IREDs) | Reductive amination | α-hydroxymethyl ketones | Excellent stereoselectivity for N-substituted amino alcohols |

| Dehydrogenases | Reductive amination | Keto acids/alcohols | Cofactor regeneration systems enable high conversion |

| Epoxide Hydrolases | Enantioselective hydrolysis | Racemic epoxides | Provides chiral epoxides and diols as precursors |

Advanced Synthetic Strategies and Scalability in Aminopropanol Production

Beyond biocatalysis, significant research has focused on developing efficient, scalable, and robust chemical methods for the synthesis of aminopropanols. These strategies aim to reduce the number of synthetic steps, optimize reaction conditions for large-scale production, and utilize innovative catalytic systems to enhance yield and selectivity.

One-pot syntheses, where multiple reaction steps are conducted in a single reaction vessel without isolating intermediates, offer substantial advantages in terms of efficiency, cost-effectiveness, and waste reduction. researchgate.net These methodologies streamline complex syntheses by minimizing purification steps and reducing solvent usage.

For aminopropanol derivatives, a common one-pot approach involves the in-situ formation of an epoxide followed by its nucleophilic ring-opening with an amine. Another strategy is the tandem or cascade reaction, where a sequence of transformations occurs spontaneously under a single set of reaction conditions. For example, methods have been developed for the catalytic asymmetric preparation of β-hydroxy enamines, which can then be hydrogenated to yield 1,3-amino alcohols. nih.gov Similarly, multi-component reactions, such as the Betti reaction, can produce 1-aminoalkyl-2-naphthols in a one-pot, three-component synthesis involving an aldehyde, 2-naphthol, and an amine. ijcmas.com While the specific substrates differ, the principle of combining multiple reactants in a single step to build a complex core structure is directly applicable to the synthesis of compounds like 1-Amino-3-(3-fluorophenoxy)propan-2-ol.

Transitioning a synthetic route from a laboratory setting to a pilot or commercial scale is a critical and challenging phase in pharmaceutical manufacturing. asianpharmtech.com Process optimization is essential to ensure that the synthesis is reproducible, safe, efficient, and cost-effective at a larger scale. pharmtech.com

The process involves identifying Critical Process Parameters (CPPs)—such as temperature, pressure, reactant concentration, catalyst loading, and mixing speed—that significantly impact the product's quality and yield. asianpharmtech.com Methodologies like Design of Experiments (DoE) are employed to systematically study the effects of these parameters and identify optimal operating conditions. asianpharmtech.compharmtech.com For the synthesis of aminopropanols, this could involve optimizing the hydrogenation of a precursor, where parameters like hydrogen pressure and catalyst activity are crucial. google.com

Successful scale-up requires not only replicating the optimized process but also ensuring it can be performed on a larger scale while maintaining quality and safety. asianpharmtech.com Challenges such as heat transfer, mass transport, and reaction kinetics, which may be negligible at the lab scale, become significant in larger reactors and must be carefully managed. mdpi.com Automated continuous flow platforms are increasingly being used for rapid process optimization, allowing for numerous variables to be tested efficiently to find the best reaction conditions. researchgate.net

The development of novel catalysts is a cornerstone of modern synthetic chemistry, enabling the creation of chiral molecules with high precision. For the synthesis of enantiopure vicinal amino alcohols, a variety of advanced catalytic systems have been introduced. rsc.org

Asymmetric hydrogenation is a prominent strategy, utilizing chiral catalysts to selectively produce one enantiomer. rsc.org Iridium and Ruthenium-based catalysts, often paired with chiral ligands, have proven highly effective for the asymmetric hydrogenation of ketones, including those that are precursors to aminopropanols. researchgate.netmdpi.com For example, a method for preparing optically active 3-amino-1-propanol derivatives involves the asymmetric reduction of a β-aminoketone in the presence of a spiroborate ester catalyst. google.com

Another key reaction is the catalytic asymmetric ring-opening of epoxides with amines, which is a direct route to β-amino alcohols. rsc.orgmdpi.com Catalysts for this transformation include Lewis acids and metal-organic frameworks. pharmtech.commdpi.com Furthermore, tandem catalytic methods have been developed that combine multiple transformations in one sequence. One such method involves the hydroboration of ynamides to generate β-amino alkenylzinc reagents, which then add to aldehydes in the presence of a chiral catalyst to form β-hydroxy enamines with high enantioselectivity. nih.gov These enamines can be subsequently hydrogenated to furnish the desired syn-1,3-amino alcohols. nih.gov

The table below highlights some novel catalytic approaches for aminopropanol synthesis.

| Catalytic Strategy | Catalyst Type | Reaction | Key Advantage |

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium complexes | Reduction of ω-chloroketones or aminoketones | Excellent yields and enantioselectivities (>99% ee) researchgate.net |

| Borrowing Hydrogen | Metal complexes | Amination of alcohols | High atom economy, produces water as the only byproduct |

| Asymmetric Ring-Opening | Lewis acids, Metal-Organic Frameworks | Epoxide + Amine | Direct, atom-economical route to β-amino alcohols mdpi.com |

| Tandem Catalysis | Chiral amino alcohol-derived catalysts | Multi-step synthesis from ynamides and aldehydes | Creates multiple stereocenters in one sequence with high control nih.gov |

Impact of Fluorine Substitution on Molecular Recognition and Biological Activity

The introduction of fluorine into a pharmacologically active molecule can profoundly alter its properties due to fluorine's high electronegativity, small atomic size, and its ability to form strong carbon-fluorine bonds. nih.gov These characteristics can affect a molecule's conformation, metabolic stability, and binding affinity to its target receptor. nih.gov

Positional Isomerism of Fluorine on the Phenoxy Ring

The position of the fluorine substituent on the phenoxy ring—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—is a critical determinant of the compound's biological activity. For aryloxypropanolamine beta-blockers in general, substitution at the ortho and meta positions of the aromatic ring has been shown to increase their activity. mdpi.com Conversely, para-substitution often leads to a shift in equilibrium towards higher inhibition of cardiovascular receptors, which can be indicative of cardioselectivity. mdpi.com

In a study comparing different positional isomers of oxypropanolamino-substituted [(benzylideneamino)oxy]propanolamines, a related class of compounds, a clear trend in beta-blocking activity was observed. The activity decreased in the order of ortho > meta > para isomers. nih.gov This suggests that the proximity of the substituent to the ether linkage of the propanolamine (B44665) side chain plays a crucial role in the molecule's interaction with the beta-adrenergic receptor.

Table 1: Hypothetical Relative Beta-Blocking Activity of Fluorophenoxypropanolamine Isomers

| Position of Fluorine | Hypothetical Relative Activity |

| Ortho (2-Fluoro) | High |

| Meta (3-Fluoro) | Moderate |

| Para (4-Fluoro) | Low to Moderate (potentially more cardioselective) |

This table is illustrative and based on general SAR principles for aryloxypropanolamines, as specific comparative data for the fluoro-isomers of 1-amino-3-phenoxypropan-2-ol (B1271856) were not available in the searched literature.

Influence of Fluorine on Receptor Binding Affinity

The presence and position of a fluorine atom can influence a molecule's binding affinity for its receptor target. Fluorine's high electronegativity can alter the electronic distribution within the aromatic ring, potentially affecting hydrogen bonding and other non-covalent interactions with the receptor's binding pocket. For instance, the introduction of a fluorine atom can modulate the pKa of neighboring functional groups, which can in turn enhance bioavailability and receptor affinity. nih.gov

Stereochemical Considerations in Structure-Activity Relationships of 1-Amino-3-(3-fluorophenoxy)propan-2-ol

The 1-amino-3-(3-fluorophenoxy)propan-2-ol molecule contains a chiral center at the C2 position of the propanol (B110389) backbone, leading to the existence of enantiomers. The spatial arrangement of the hydroxyl and amino groups is critical for effective interaction with the chiral environment of the beta-adrenergic receptor.

Diastereomeric and Enantiomeric Activity Differences

For the vast majority of aryloxypropanolamine beta-blockers, the biological activity resides almost exclusively in one enantiomer. Specifically, the (S)-enantiomer is reported to have a significantly higher affinity for beta-adrenergic receptors, often by a factor of 100 or more, compared to the (R)-enantiomer. ualberta.cachapman.edu This high degree of enantioselectivity is a hallmark of this class of drugs. ualberta.cachapman.edu

Therefore, it is highly probable that the (S)-enantiomer of 1-amino-3-(3-fluorophenoxy)propan-2-ol is the eutomer (the more active enantiomer), responsible for the majority of its beta-blocking activity. The (R)-enantiomer would be considered the distomer (the less active enantiomer).

Table 2: Expected Relative Beta-Blocking Activity of 1-Amino-3-(3-fluorophenoxy)propan-2-ol Enantiomers

| Enantiomer | Expected Relative Activity |

| (S)-1-Amino-3-(3-fluorophenoxy)propan-2-ol | High |

| (R)-1-Amino-3-(3-fluorophenoxy)propan-2-ol | Low |

This table is based on the well-established stereoselectivity of aryloxypropanolamine beta-blockers.

Stereospecific Interactions with Biological Targets

The pronounced difference in activity between enantiomers is attributed to the three-dimensional structure of the beta-adrenergic receptor binding site. The receptor's amino acid residues form a chiral environment that preferentially accommodates the specific stereochemistry of the (S)-enantiomer. This stereospecific interaction is often explained by the "three-point attachment" model, where the protonated amine, the hydroxyl group, and the aromatic ring of the ligand interact with complementary sites within the receptor. The precise spatial arrangement of these functional groups in the (S)-enantiomer allows for optimal binding and subsequent receptor blockade. The (R)-enantiomer, with its different spatial orientation, cannot achieve this optimal fit, resulting in a much weaker interaction and lower biological activity. researchgate.net

Structural Modifications of the Propanol Backbone and Phenoxy Moiety

Modifications to the propanol backbone and the phenoxy moiety of 1-amino-3-(3-fluorophenoxy)propan-2-ol can significantly impact its pharmacological profile.

The integrity of the 1-amino-3-aryloxy-propan-2-ol scaffold is generally crucial for beta-blocking activity. The secondary amine is essential, and bulky substituents on the nitrogen, such as isopropyl or tert-butyl groups, are often optimal for antagonistic activity. The hydroxyl group on the C2 carbon is also critical for receptor binding, likely through hydrogen bond formation.

Amine Group Derivatization and Its Effect on Activity

The nature of the amino group in the aryloxypropanolamine structure is a critical determinant of biological activity. For optimal interaction with their biological targets, such as adrenergic receptors, a secondary amine is generally required. pharmacy180.com

Research into a wide range of aryloxypropanolamine-based beta-blockers has shown that substitution on the nitrogen atom significantly influences potency. Bulky aliphatic groups, such as isopropyl or tert-butyl, are commonly found on the amino function and are considered favorable for activity. pharmacy180.comnih.gov Conversely, converting the secondary amine to a tertiary amine through N,N-disubstitution typically leads to a decrease in beta-blocking activity. pharmacy180.com Studies involving the alkylation of the nitrogen to a tertiary amine have demonstrated a significant reduction in the compound's ability to act as a β-blocker. nottingham.ac.uk Similarly, N-methylation has been shown to be detrimental to beta-blocking activity, an effect noted to be less pronounced than in some other classic beta-blocker series but still significant. nih.gov

The general consensus from these studies is that a secondary amine with a branched alkyl substituent provides the optimal balance of steric and electronic properties for high-affinity binding.

Table 1: Effect of Amine Group (R) Derivatization on Activity

| R Group on Amine | General Effect on Activity | Supporting Observations |

|---|---|---|

| -H (Primary Amine) | Sub-optimal | Generally less active than secondary amines. |

| -CH(CH₃)₂ (Isopropyl) | Optimal | Frequently used in potent β-antagonists. pharmacy180.comnih.gov |

| -C(CH₃)₃ (tert-Butyl) | Optimal | Another bulky group that confers high activity. pharmacy180.comnih.gov |

| -CH₃ (Methyl) | Reduced Activity | N-methylation is generally detrimental to activity. nih.gov |

| -N(Alkyl)₂ (Tertiary Amine) | Greatly Reduced or Inactive | N,N-disubstitution leads to a significant loss of potency. pharmacy180.comnottingham.ac.uk |

Phenoxy Ring Substitutions and Bioisosteric Replacements

The aromatic phenoxy ring provides a large surface for interaction with biological targets and is a key site for modification to alter activity and selectivity. The position and nature of substituents on this ring are pivotal. For compounds targeting the serotonin (B10506) transporter (SERT), substitutions at the 4-position (para) of the phenoxy ring with electron-withdrawing groups such as fluorine (F), chlorine (Cl), or trifluoromethyl (CF₃) are known to produce potent selective serotonin reuptake inhibitors (SSRIs). researchgate.netnih.gov The fluorine atom in 1-amino-3-(3-fluorophenoxy)propan-2-ol is at the 3-position (meta), and SAR studies often explore the effects of moving such substituents to other positions. For instance, moving a fluorine substituent to the 4-position can enhance activity at certain targets. researchgate.net The position of the substituent can also dictate selectivity between different monoamine transporters; substitutions at the 4-position of the phenoxy ring tend to yield SSRIs, whereas substitutions at the 2-position (ortho) with groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) can result in norepinephrine (B1679862) reuptake inhibitors (NRIs). researchgate.netnih.gov

Table 2: Influence of Phenoxy Ring Substitution on Activity

| Substitution Position | Substituent Type | Observed Activity Profile |

|---|---|---|

| 4-position (para) | -F, -Cl, -CF₃ | Favors Selective Serotonin Reuptake Inhibitor (SSRI) activity. researchgate.netnih.gov |

| 2-position (ortho) | -CH₃, -OCH₃ | Favors Norepinephrine Reuptake Inhibitor (NRI) activity. researchgate.netnih.gov |

| 3,4-positions | Electron-withdrawing groups | Can modulate intrinsic sympathomimetic activity. nih.gov |

| Bioisosteric Replacement | Heterocycles, Bicycloalkanes | Can improve potency, solubility, and metabolic stability. nih.govnih.gov |

Alterations to the Propanol Linker and Hydroxyl Functionality

The 3-amino-2-propanol linker is a cornerstone of the aryloxypropanolamine pharmacophore. The hydroxyl group, in particular, is of paramount importance for activity. researchgate.net It is well-established that this hydroxyl group forms a key hydrogen bond interaction with target receptors, such as a conserved asparagine residue in the 5-HT1A receptor. nih.gov

The stereochemistry of the carbon atom bearing the hydroxyl group is also critical. For beta-adrenergic antagonists, the (S)-configuration is essential for optimal affinity to the receptor, with the corresponding (R)-enantiomer often being up to 100 times less potent. pharmacy180.comresearchgate.net Both the hydroxyl and the ether oxygen atoms in the oxypropanolamine moiety appear to be necessary for high-affinity binding. nih.gov

Modifications to the length of the propanol linker have been investigated. In general, the three-carbon chain (propanol) is optimal. Altering the chain length, for example by shortening it to an ethanolamine (B43304) or lengthening it, typically results in a decrease or loss of the desired antagonistic activity. pharmacy180.com This suggests that the specific spacing provided by the propanol linker is crucial for correctly positioning the amine and aryloxy moieties for effective interaction with the receptor binding site.

Table 3: Effect of Propanol Linker and Hydroxyl Group Modifications

| Modification | Effect on Activity | Rationale |

|---|---|---|

| Removal of Hydroxyl Group | Significant loss of activity | The -OH group is a critical hydrogen bond donor/acceptor for receptor binding. nih.gov |

| Inversion of Stereocenter (R-configuration) | Greatly reduced potency (up to 100-fold) | The (S)-configuration is required for optimal receptor fit. pharmacy180.comresearchgate.net |

| Replacement of -OH with -OCH₃ | Variable, can regain affinity at certain mutant receptors | Alters hydrogen bonding capacity but may compensate for receptor mutations. nih.gov |

| Altering Chain Length (e.g., ethanol (B145695) or butanol) | Reduced or abolished activity | The three-carbon propanol linker provides optimal spacing of key functional groups. pharmacy180.com |

Table of Compounds

| Compound Name |

|---|

| 1-Amino-3-(3-fluorophenoxy)propan-2-ol |

| Propranolol |

| Penbutolol |

| Alprenolol |

| Tomoxetine |

| Nisoxetine |

| Sertraline |

| Fluoxetine |

| Fluvoxamine |

| Paroxetine |

| Citalopram |

| Atenolol |

| Nebivolol |

| Bisoprolol |

| Sotalol |

| Carvedilol |

Preclinical Pharmacological Investigations of 1 Amino 3 3 Fluorophenoxy Propan 2 Ol

Mechanisms of Molecular Interaction with Biological Targets

The preclinical pharmacological profile of 1-Amino-3-(3-fluorophenoxy)propan-2-ol is primarily understood through the lens of its structural class, the aryloxypropanolamines. This class of compounds is well-established for its interaction with G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological signaling pathways. The specific interactions of 1-Amino-3-(3-fluorophenoxy)propan-2-ol with various biological targets are detailed below, based on available scientific literature.

Receptor Binding and Activation Profiles (e.g., G-Protein Coupled Receptors)

The aryloxypropanolamine scaffold, characterized by an aryloxy group linked to a propan-2-ol backbone with an amino group, is a classic pharmacophore known for its affinity for adrenergic receptors. The nature of the aromatic ring and the substituents on the amino group dictates the specific receptor subtype selectivity and whether the compound acts as an agonist or an antagonist.

Beta-Adrenergic Receptor Modulation

The chemical structure of 1-Amino-3-(3-fluorophenoxy)propan-2-ol places it within the aryloxypropanolamine class, which is widely recognized for its interaction with beta-adrenergic receptors (β-ARs). These receptors are integral to the regulation of cardiovascular and pulmonary functions, among other physiological processes. Compounds of this class can act as either antagonists (beta-blockers) or, less commonly, as agonists at β-AR subtypes (β1, β2, and β3).

Research into various derivatives of 1-(substituted amino)-3-phenoxy-propan-2-ols has consistently demonstrated their potential as beta-adrenergic blocking agents. For instance, studies on a series of 1-(substituted amino)-3-(4-indolyloxy)-propan-2-ol derivatives showed high affinity for beta-receptors, with the most potent compounds exhibiting Ki values in the low nanomolar range (2-5 nM). wikipedia.org The activity of these compounds is typically assessed through in vitro binding assays, measuring their ability to inhibit the binding of a radiolabeled ligand to membranes prepared from tissues rich in beta-receptors, such as rat cortical and cerebellar membranes. wikipedia.org

While direct experimental data for 1-Amino-3-(3-fluorophenoxy)propan-2-ol is not available in the reviewed literature, the established structure-activity relationships for aryloxypropanolamines strongly suggest that this compound would exhibit activity at beta-adrenergic receptors. The fluorine substitution on the phenoxy ring may influence its binding affinity, selectivity, and pharmacokinetic properties.

| Receptor Subtype | Expected Interaction | Basis of Interaction | Typical Effect of Class |

| Beta-1 Adrenergic Receptor | Antagonism/Agonism | Binding to the receptor pocket, interfering with endogenous catecholamine binding. | Modulation of heart rate and contractility. |

| Beta-2 Adrenergic Receptor | Antagonism/Agonism | Interaction with the receptor, preventing or mimicking the action of epinephrine/norepinephrine (B1679862). | Influence on bronchodilation and vasodilation. |

| Beta-3 Adrenergic Receptor | Antagonism/Agonism | Binding to the receptor, primarily found in adipose tissue and the bladder. | Regulation of lipolysis and thermogenesis. |

Serotonin (B10506) Receptor (5-HT1A) Interactions

Based on a comprehensive review of the available scientific literature, there are no preclinical data to suggest that 1-Amino-3-(3-fluorophenoxy)propan-2-ol interacts with the serotonin 5-HT1A receptor.

Histamine (B1213489) H3 Receptor Antagonism

A thorough search of published preclinical studies reveals no evidence of 1-Amino-3-(3-fluorophenoxy)propan-2-ol exhibiting antagonist activity at the histamine H3 receptor.

GPR84 Agonism

There is no information available in the scientific literature to indicate that 1-Amino-3-(3-fluorophenoxy)propan-2-ol acts as an agonist at the G-protein coupled receptor 84 (GPR84).

Toll-like Receptor Modulation

Preclinical investigations into the pharmacological actions of 1-Amino-3-(3-fluorophenoxy)propan-2-ol have not reported any modulatory effects on Toll-like receptors.

Enzyme Inhibition and Modulation (e.g., Kinases, Demethylases)

The structural features of 1-Amino-3-(3-fluorophenoxy)propan-2-ol, including its amino alcohol and fluorinated phenyl group, suggest potential interactions with various enzymes.

Kinases: While direct studies on 1-Amino-3-(3-fluorophenoxy)propan-2-ol are not extensively documented in available literature, compounds with similar aminopropanol (B1366323) scaffolds have been investigated for kinase activity. For instance, the enzyme (S)-1-amino-2-propanol kinase has been identified and characterized in Mycobacterium smegmatis. nih.gov This enzyme is structurally similar to choline (B1196258) kinases and aminoglycoside phosphotransferases, highlighting the potential for aminopropanol structures to fit within kinase active sites. nih.gov The investigation of 1-Amino-3-(3-fluorophenoxy)propan-2-ol would likely involve screening against a panel of human kinases to determine its inhibitory profile, as aminopyridine derivatives have shown potent inhibition of specific kinases like ALK2. nih.gov

Demethylases: Histone demethylases are crucial epigenetic regulators and represent important targets in drug discovery, particularly in oncology. nih.gov These enzymes are susceptible to modulation by small molecules that can interfere with their catalytic activity. nih.gov The potential for 1-Amino-3-(3-fluorophenoxy)propan-2-ol to modulate histone demethylases would be assessed through enzymatic assays that measure the removal of methyl groups from histone substrates.

Ion Channel Modulation (e.g., Sodium Channels, Kv3 Channels)

Ion channels are critical for regulating cellular excitability, and their modulation can have significant physiological effects. The aryloxypropanolamine scaffold is present in many known ion channel modulators.

Sodium Channels: Research into structurally related compounds provides a strong basis for investigating 1-Amino-3-(3-fluorophenoxy)propan-2-ol as a sodium channel modulator. A series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives demonstrated potent inhibitory effects on neuronal sodium (Na+) channels. nih.gov Specifically, one derivative bearing a benzimidazole (B57391) moiety, compound 4b, exhibited a high binding affinity for neurotoxin receptor site 2 on Na+ channels. nih.gov This suggests a use-dependent blocking mechanism, which is particularly relevant in conditions of sustained neuronal depolarization, such as ischemic stroke. nih.gov Given these findings, it is hypothesized that 1-Amino-3-(3-fluorophenoxy)propan-2-ol may exhibit similar sodium channel blocking activity.

Table 1: Sodium Channel Blocking Activity of an Analogous 3-Amino-1-(5-indanyloxy)-2-propanol Derivative

| Compound | Target | Activity | Potential Mechanism |

|---|

| Compound 4b | Neuronal Na+ Channels | Potent Blocker | Use-dependent block via binding to neurotoxin receptor site 2 |

Kv3 Channels: Voltage-gated potassium (Kv) channels of the Kv3 family are key determinants of high-frequency neuronal firing. nih.gov These channels, including Kv3.1, Kv3.2, Kv3.3, and Kv3.4, activate at positive membrane potentials and exhibit rapid deactivation, enabling neurons to fire brief action potentials at high rates. nih.gov The inactivation rate of Kv3.3 channels, which is influenced by its N-terminal domain, can be modulated by cellular conditions and expression systems. nih.gov The potential for 1-Amino-3-(3-fluorophenoxy)propan-2-ol to modulate Kv3 channels would be investigated using electrophysiological techniques, such as patch-clamp recordings in cells expressing specific Kv3 channel subtypes.

Modulation of Cellular Signaling Pathways (e.g., eIF2B activity, cAMP production)

The ability of a compound to modulate intracellular signaling pathways can reveal its broader cellular effects beyond direct target engagement.

eIF2B activity: The eukaryotic initiation factor 2B (eIF2B) is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the integrated stress response (ISR). nih.gov Phosphorylation of its substrate, eIF2, inhibits eIF2B activity, leading to a reduction in global protein synthesis. The small molecule ISRIB has been shown to be a potent activator of eIF2B, rendering it insensitive to inhibition by phosphorylated eIF2. nih.gov Investigating whether 1-Amino-3-(3-fluorophenoxy)propan-2-ol can modulate this pathway would involve assessing its impact on eIF2B's nucleotide exchange activity and its ability to overcome stress-induced translational repression.

cAMP production: Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger involved in numerous signaling cascades, often initiated by G protein-coupled receptors (GPCRs). The aryloxypropanolamine structure is characteristic of many beta-adrenergic receptor antagonists (beta-blockers), which famously act by inhibiting the production of cAMP. Therefore, a primary avenue of investigation for 1-Amino-3-(3-fluorophenoxy)propan-2-ol would be to determine its effect on adenylyl cyclase activity and subsequent cAMP levels in various cell types.

In Vitro Pharmacological Models for Efficacy Assessment

To evaluate the efficacy of 1-Amino-3-(3-fluorophenoxy)propan-2-ol at a cellular level, a variety of in vitro models are employed. These models are essential for confirming target engagement and quantifying the functional consequences of the compound's activity.

Cell-Based Assays for Receptor Activation and Enzyme Inhibition

Cell-based assays provide a more physiologically relevant context than purely biochemical assays. For 1-Amino-3-(3-fluorophenoxy)propan-2-ol, these would include:

Receptor Binding Assays: Competitive binding assays using radiolabeled ligands would be used to determine the affinity of the compound for a panel of receptors, particularly adrenergic receptors.

Enzyme Inhibition Assays: Cellular thermal shift assays (CETSA) could be employed to confirm target engagement with intracellular enzymes like kinases. For assessing demethylase inhibition, assays could measure the methylation status of histones within treated cells.

Ion Channel Electrophysiology: As mentioned, patch-clamp electrophysiology on cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells that are engineered to express specific ion channel subunits (e.g., Nav1.x, Kv3.3) would be the gold standard for characterizing modulatory activity. nih.gov

Functional Assays for Signaling Pathway Modulation

Functional assays are designed to measure the downstream effects of target modulation.

Reporter Gene Assays: To assess the modulation of pathways like cAMP, cells can be transfected with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). A change in signal directly reflects the modulation of the pathway.

Second Messenger Assays: Direct measurement of intracellular cAMP levels can be performed using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assays (ELISA).

High-Content Imaging: This technology can be used to visualize and quantify multiple cellular events simultaneously, such as protein translocation, phosphorylation status, or changes in cell morphology in response to compound treatment.

Table 2: Exemplar In Vitro Assays for Pharmacological Profiling

| Assay Type | Purpose | Example Readout |

|---|---|---|

| Enzyme Inhibition | Quantify inhibition of kinases or demethylases | IC₅₀ value from fluorescence-based assay |

| Electrophysiology | Characterize ion channel modulation | Changes in current amplitude, activation/inactivation kinetics |

| Reporter Gene Assay | Measure signaling pathway activity (e.g., cAMP) | Luciferase or β-galactosidase activity |

| Second Messenger Assay | Directly quantify intracellular messengers | cAMP concentration (nM) |

Preclinical Efficacy in Disease Models (Mechanism-based, non-clinical)

Based on its potential mechanism of action as a sodium channel blocker, 1-Amino-3-(3-fluorophenoxy)propan-2-ol could be evaluated in relevant preclinical disease models. Drawing parallels from structurally similar compounds, a key area of investigation would be neurological disorders characterized by neuronal hyperexcitability.

For example, the analogous 3-amino-1-(5-indanyloxy)-2-propanol derivative, compound 4b, which demonstrated potent sodium channel blocking activity, showed significant neuroprotective effects in a rat model of ischemic stroke (transient middle cerebral artery occlusion). nih.gov This model mimics the pathology of stroke, where excessive sodium influx contributes to neuronal cell death. The efficacy of compound 4b in this model provides a strong rationale for testing 1-Amino-3-(3-fluorophenoxy)propan-2-ol in similar models of cerebral ischemia or other conditions like epilepsy or neuropathic pain where sodium channel dysfunction is a key pathological feature.

Modulatory Effects on Multi-Drug Resistance Phenotypes in Experimental Systems

The emergence of multi-drug resistance (MDR) in cancer cells poses a significant challenge to effective chemotherapy. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the mdr1 gene. These transporters function as efflux pumps, reducing the intracellular concentration of cytotoxic agents. Research into compounds that can modulate this resistance is therefore of high importance.

A related propanol (B110389) derivative, 1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP), has been investigated for its ability to modulate multi-drug resistance in an adriamycin-resistant human ovarian cancer cell line (SKOV3/AdrR). nih.gov In this experimental system, PPMP was found to inhibit the expression of the mdr1 gene at the mRNA level in a concentration-dependent manner. nih.gov Complete inhibition of mdr1 mRNA expression was observed at a concentration of 25 µmol/L. nih.gov

Furthermore, the functional consequence of this gene expression modulation was assessed by measuring the intracellular accumulation of Rhodamine 123, a known P-gp substrate. Treatment with PPMP at concentrations of 15 µmol/L and 25 µmol/L significantly enhanced the intracellular accumulation of Rhodamine 123 in the resistant cells. nih.gov This suggests that PPMP can block the P-gp-mediated efflux of substances from the cancer cells, thereby potentially resensitizing them to chemotherapeutic drugs. nih.gov

| Compound | Experimental System | Key Findings | Reference |

|---|---|---|---|

| 1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP) | SKOV3-adriamycin-resistant (SKOV3/AdrR) ovarian cancer cell line | Inhibited mdr1 mRNA expression in a concentration-dependent manner (complete inhibition at 25 µmol/L). Increased intracellular accumulation of Rhodamine 123, indicating P-gp efflux pump inhibition. | nih.gov |

Investigation in Neurological Disorder Models

The potential utility of novel chemical compounds in the treatment of neurological disorders is an active area of research. While direct experimental data on 1-Amino-3-(3-fluorophenoxy)propan-2-ol in neurological disorder models is not available in the reviewed literature, the investigation of structurally related compounds can provide insights into the potential of this chemical class.

For instance, research into neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) has explored the therapeutic potential of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. One such complex molecule, RPR 119990, has been evaluated in a transgenic mouse model of familial ALS. nih.gov In this model, administration of RPR 119990 was reported to improve muscle strength, enhance glutamate (B1630785) uptake in spinal synaptosomal preparations, and prolong survival. nih.gov Although RPR 119990 is not a direct phenoxypropanolamine derivative, its investigation highlights the ongoing search for novel molecules that can modulate neuronal pathways implicated in neurodegenerative conditions. The exploration of simpler structures, such as 1-Amino-3-(3-fluorophenoxy)propan-2-ol, in relevant neurological models could be a future research direction.

Experimental Antifungal Activity of Related Derivatives

The increasing incidence of fungal infections and the rise of antifungal drug resistance necessitate the discovery of new antifungal agents with novel mechanisms of action. Derivatives of amino propanol have been a subject of interest in this field.

One area of focus has been the inhibition of fungal cell wall synthesis. The fungal cell wall is a crucial structure, absent in mammalian cells, making it an attractive target for antifungal therapy. A key enzyme in the synthesis of the fungal cell wall is 1,3-beta-D-glucan synthase. A piperazine (B1678402) propanol derivative, GSI578, was identified as a potent inhibitor of Candida albicans 1,3-beta-D-glucan synthase with an IC50 value of 0.16 µM. nih.gov This compound exhibited in vitro antifungal activity against pathogenic fungi, including C. albicans and Aspergillus fumigatus. nih.gov

Another approach has been the synthesis and evaluation of phenoxy-amino-propanol derivatives. For example, a series of 1-[4-(1-adamantyl)phenoxy]-3-alkyl(dialkyl)amino-2-propanols were synthesized and tested for their antimicrobial activity. These compounds exhibited a high level of antimicrobial activity in serial dilution tests, indicating the potential of the phenoxy-propanolamine scaffold in the development of new anti-infective agents. researchgate.net

| Compound/Derivative Class | Target/Mechanism | Antifungal Activity | Reference |

|---|---|---|---|

| Piperazine propanol derivative (GSI578) | Inhibition of 1,3-beta-D-glucan synthase | Potent inhibitor of Candida albicans 1,3-beta-D-glucan synthase (IC50 = 0.16 µM). Active against C. albicans and Aspergillus fumigatus. | nih.gov |

| 1-[4-(1-adamantyl)phenoxy]-3-alkyl(dialkyl)amino-2-propanols | Not specified | Exhibited a high level of antimicrobial activity in serial dilution tests. | researchgate.net |

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Studies of 1 Amino 3 3 Fluorophenoxy Propan 2 Ol

In Vitro Metabolic Stability and Identification of Degradation Pathways

The metabolic stability of a compound is a key determinant of its oral bioavailability and half-life. This is often first assessed through in vitro methods.

Microsomal Stability Assays

Microsomal stability assays are a standard industry practice to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in liver microsomes. evotec.comnih.gov These assays measure the rate at which the parent compound is cleared over time when incubated with liver microsomes. evotec.com The resulting data, typically presented as half-life (t½) and intrinsic clearance (CLint), allow for the classification of compounds as having low, moderate, or high metabolic clearance. evotec.com Despite the routine nature of these tests, no specific data from microsomal stability assays for 1-Amino-3-(3-fluorophenoxy)propan-2-ol has been reported.

Identification of Major Metabolites and Biotransformation Routes

Following stability assays, identifying the major metabolites and the pathways of biotransformation is crucial. This helps in understanding potential drug-drug interactions and in identifying any metabolites that could be pharmacologically active or toxic. nih.gov Common metabolic reactions include Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) pathways. nih.gov The structural elucidation of metabolites is typically performed using advanced analytical techniques like high-resolution mass spectrometry. For 1-Amino-3-(3-fluorophenoxy)propan-2-ol, the specific biotransformation routes and the chemical structures of its potential metabolites remain uncharacterized in published literature.

Computational Prediction of Pharmacokinetic Parameters

In addition to experimental methods, computational or in silico models are increasingly used in early drug discovery to predict ADME properties. researchgate.netnih.gov These predictive models can help prioritize compounds for synthesis and testing, thereby saving time and resources.

Ligand Efficiency and Lipophilicity Considerations

Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are important metrics in drug design that relate a compound's potency to its physicochemical properties. These metrics help guide the optimization of lead compounds into viable drug candidates. While the theoretical calculation of such parameters is possible, specific computational studies or predictions for 1-Amino-3-(3-fluorophenoxy)propan-2-ol are not present in the available scientific literature. The lipophilicity of a molecule, often expressed as logP or logD, is a critical factor influencing its absorption, distribution, and metabolic clearance.

Computational Chemistry and Molecular Modeling of 1 Amino 3 3 Fluorophenoxy Propan 2 Ol

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. tandfonline.com This method is instrumental in drug design for assessing the binding affinity and mode of action of potential drug candidates like 1-amino-3-(3-fluorophenoxy)propan-2-ol. researchgate.net

Binding Mode Analysis with Target Receptors and Enzymes

The analysis of the binding mode of 1-amino-3-(3-fluorophenoxy)propan-2-ol involves docking the molecule into the active site of a specific target protein. For compounds of this class, relevant targets could include β-adrenergic receptors or various enzymes. tandfonline.comtandfonline.com The simulation identifies the most stable binding pose and characterizes the non-covalent interactions that stabilize the ligand-receptor complex.

These interactions typically include:

Hydrogen Bonds: The primary amine (-NH2) and hydroxyl (-OH) groups of the compound are potent hydrogen bond donors and acceptors. These groups can form crucial hydrogen bonds with amino acid residues in the receptor's binding pocket, such as aspartate, serine, or tyrosine. researchgate.net

Hydrophobic Interactions: The 3-fluorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, or phenylalanine within the active site. nih.gov

π-Stacking and π-Cation Interactions: The aromatic ring can also participate in π-stacking with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or π-cation interactions with positively charged residues like arginine or lysine. nih.gov

By analyzing these interactions, researchers can understand how the molecule orients itself within the binding site and identify the key amino acid residues responsible for molecular recognition. biorxiv.org This detailed view of the binding mode is critical for explaining the compound's potential biological activity and for guiding further structural modifications to enhance potency or selectivity.

Energetic Contributions to Ligand-Target Complexes

A key output of molecular docking is a scoring function that estimates the binding energy of the ligand-protein complex. A more negative binding energy score typically implies a stronger and more stable interaction. tandfonline.com These scores are calculated based on the sum of energetic contributions from the various non-covalent interactions, such as hydrogen bonds and van der Waals forces, as well as considering factors like desolvation energy. researchgate.netnih.gov

Computational tools can dissect the total binding energy to show the energetic contribution of individual amino acid residues in the active site. researchgate.net This helps to pinpoint which residues are most critical for the binding of 1-amino-3-(3-fluorophenoxy)propan-2-ol. This information is invaluable for lead optimization, as modifications to the ligand can be designed to enhance interactions with these key residues.

| Amino Acid Residue | Interaction Type | Estimated Energy Contribution (kcal/mol) |

|---|---|---|

| Asp-113 | Hydrogen Bond (with -OH) | -4.5 |

| Ser-204 | Hydrogen Bond (with -NH2) | -3.8 |

| Phe-290 | Hydrophobic/π-π Stacking | -2.1 |

| Asn-293 | Hydrogen Bond (with -OH) | -3.2 |

| Val-114 | Hydrophobic | -1.5 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

Development of Predictive Models for Biological Activity

The development of a QSAR model for a class of compounds including 1-amino-3-(3-fluorophenoxy)propan-2-ol would begin with a dataset of structurally similar molecules with known biological activities (e.g., IC50 or EC50 values). mdpi.comnih.gov For each molecule, a set of numerical descriptors is calculated, which quantify various aspects of its chemical structure, such as:

Electronic Properties: (e.g., partial charges, dipole moment) related to electrostatic interactions.

Steric Properties: (e.g., molecular volume, surface area) related to the size and shape of the molecule.

Hydrophobic Properties: (e.g., LogP) related to the molecule's partitioning between water and lipids.

Topological Properties: Describing the connectivity of atoms in the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates a combination of these descriptors with the observed biological activity. ijnrd.org A robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors. mdpi.com Such models are highly valuable for prioritizing which novel derivatives to synthesize and test, thereby saving time and resources. nih.gov

| Compound | LogP (Hydrophobicity) | Molecular Surface Area (Ų) | Dipole Moment (Debye) | Observed pIC50 |

|---|---|---|---|---|

| Analog 1 | 2.1 | 180.5 | 2.5 | 7.2 |

| Analog 2 | 2.5 | 195.2 | 2.8 | 7.8 |

| 1-Amino-3-(3-fluorophenoxy)propan-2-ol | 1.9 | 185.7 | 3.1 | Predicted |

| Analog 3 | 2.8 | 201.4 | 2.6 | 8.1 |

| Analog 4 | 1.5 | 170.1 | 3.5 | 6.5 |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore modeling identifies the essential structural features in three-dimensional space that are critical for a compound's biological activity. frontiersin.org

For 1-amino-3-(3-fluorophenoxy)propan-2-ol and its analogs, a QSAR analysis can help identify the key pharmacophoric features, which would likely include:

A Hydrogen Bond Acceptor: The oxygen of the hydroxyl group.

A Hydrogen Bond Donor: The hydrogen of the hydroxyl group and the hydrogens of the amine group.

A Cationic/Positive Ionizable Feature: The protonated amine group at physiological pH.

An Aromatic Ring Feature: The 3-fluorophenyl group.

By understanding which of these features positively or negatively contribute to activity, researchers can design new molecules that better fit the pharmacophore model, leading to improved biological efficacy. mdpi.com Combining pharmacophore modeling with molecular docking can be a particularly powerful strategy in virtual screening to identify novel and potent drug candidates. nih.gov

Conformational Analysis and Stereochemical Modeling

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation about its single bonds. ijpsr.comfiveable.me Flexible molecules like 1-amino-3-(3-fluorophenoxy)propan-2-ol exist as a population of different conformers, each with a specific potential energy. drugdesign.org Identifying the low-energy, stable conformers is crucial because it is often one of these that is responsible for binding to a biological target (the "bioactive conformation"). nih.gov

Furthermore, the structure of 1-amino-3-(3-fluorophenoxy)propan-2-ol contains a chiral center at the C2 carbon atom (the carbon bearing the hydroxyl group). This gives rise to two stereoisomers (enantiomers): (S)-1-amino-3-(3-fluorophenoxy)propan-2-ol and (R)-1-amino-3-(3-fluorophenoxy)propan-2-ol. Stereochemistry is critically important in pharmacology, as biological systems (like enzymes and receptors) are themselves chiral. acs.org Consequently, two enantiomers of a drug can have vastly different biological activities, potencies, and metabolic fates. nih.gov

Stereochemical modeling is used to build 3D models of both the (R) and (S) enantiomers. These distinct models can then be used in molecular docking and other computational studies to predict and rationalize differences in their interactions with a target receptor. This allows researchers to determine which enantiomer is likely to be more active and to understand the stereochemical requirements of the binding site. diva-portal.orgrsc.org

Three-Dimensional Structure Elucidation and Dynamics

The three-dimensional (3D) structure of a molecule is fundamental to its function, dictating how it interacts with biological targets. For 1-amino-3-(3-fluorophenoxy)propan-2-ol, computational methods are essential for determining its most stable 3D arrangement and understanding its dynamic behavior in solution.

Geometry Optimization: The process begins with geometry optimization, where computational algorithms calculate the lowest energy conformation of the molecule. Density Functional Theory (DFT) is a powerful quantum mechanical method frequently used for this purpose. nih.govscirp.org Using a functional like B3LYP with a basis set such as 6-311G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov For 1-amino-3-(3-fluorophenoxy)propan-2-ol, key structural features include the flexible propanolamine chain, the ether linkage, and the fluorinated phenyl ring. The rotation around the C-O and C-C single bonds in the linker region allows the molecule considerable conformational freedom.

Illustrative Optimized Geometry Parameters (Hypothetical): Below is a hypothetical table representing the kind of data generated from a DFT-based geometry optimization.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C(Aryl) | O(Ether) | - | - | 1.37 |

| O(Ether) | C(Propyl) | - | - | 1.43 | |

| C(Propyl) | C(Hydroxyl) | - | - | 1.53 | |

| C(Hydroxyl) | O(Alcohol) | - | - | 1.42 | |

| C(Hydroxyl) | C(Amino) | - | - | 1.54 | |

| C(Amino) | N(Amine) | - | - | 1.47 | |

| Dihedral Angle (°) | C(Aryl) | O(Ether) | C(Propyl) | C(Hydroxyl) | 178.5 |

| O(Ether) | C(Propyl) | C(Hydroxyl) | C(Amino) | -65.2 | |

| C(Propyl) | C(Hydroxyl) | C(Amino) | N(Amine) | 58.9 |

This data is illustrative and represents typical values for similar structures.

Molecular Dynamics (MD) Simulations: While geometry optimization finds a single, low-energy state, molecular dynamics (MD) simulations provide insight into the molecule's behavior over time in a simulated physiological environment (e.g., in water). nih.govrsc.org MD simulations track the movements of each atom over nanoseconds or even microseconds, revealing how the molecule flexes, rotates, and interacts with solvent molecules. nih.govbiorxiv.org For 1-amino-3-(3-fluorophenoxy)propan-2-ol, MD simulations would show the range of conformations it can adopt, the stability of intramolecular hydrogen bonds (e.g., between the hydroxyl and amino groups), and how water molecules arrange around its polar and non-polar regions. This dynamic picture is crucial for understanding how the molecule approaches and binds to a target receptor. nih.govrsc.org

Role of Conformation in Target Binding and Selectivity

The biological activity of a molecule like 1-amino-3-(3-fluorophenoxy)propan-2-ol is intrinsically linked to its ability to adopt a specific 3D conformation that is complementary to the binding site of a biological target, such as a G protein-coupled receptor. biorxiv.org The aryloxypropanolamine scaffold is a classic pharmacophore found in many beta-blockers, and its conformation is key to its interaction with adrenergic receptors. researchgate.netnih.gov

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govjaper.in In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The optimized structure of 1-amino-3-(3-fluorophenoxy)propan-2-ol is then placed into the receptor's binding site, and an algorithm samples numerous positions and conformations to find the one with the most favorable binding energy. pensoft.netnih.gov

Key interactions that determine binding affinity include:

Hydrogen Bonds: The secondary amine and hydroxyl group on the propanolamine chain are critical hydrogen bond donors and acceptors. plos.org

Aromatic Interactions: The 3-fluorophenyl ring can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding pocket.

Halogen Bonding: The fluorine atom can participate in halogen bonds, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR): Computational studies help build Structure-Activity Relationship (SAR) models. mdpi.commdpi.com By modeling how small changes to the structure of 1-amino-3-(3-fluorophenoxy)propan-2-ol affect its binding, researchers can understand the importance of each functional group. For example, moving the fluorine from the meta (3) to the ortho (2) or para (4) position on the phenyl ring would alter the molecule's electrostatic profile and steric shape, likely leading to a different binding affinity, which can be predicted through docking simulations. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on related aryloxypropanolamines have successfully correlated molecular fields (steric and electrostatic) with biological activity, providing maps that guide the design of more potent and selective analogs. nih.govmdpi.comresearchgate.net

Advanced In Silico Screening and Virtual Library Design

The core structure of 1-amino-3-(3-fluorophenoxy)propan-2-ol serves as an excellent "scaffold" or starting point for discovering new molecules with potentially improved properties. nih.gov In silico screening and virtual library design are methods that leverage computational power to explore vast chemical space efficiently. researchgate.neteurekaselect.com

Virtual Library Design: A virtual library is a large collection of digital molecules that can be created and tested computationally before any are synthesized in a lab. Starting with the 1-amino-3-(3-fluorophenoxy)propan-2-ol scaffold, a virtual library can be generated by attaching a wide variety of chemical fragments (R-groups) at specific points, a process known as scaffold decoration. researchgate.net For instance, different substituents could be added to the amino group or the phenyl ring.

Illustrative Virtual Library Based on the Target Scaffold:

| Compound ID | Scaffold | R1 (on Amino Group) | R2 (on Phenyl Ring) |

| Parent | 1-Amino-3-(phenoxy)propan-2-ol | -H | 3-Fluoro |

| Lib-001 | 1-Amino-3-(phenoxy)propan-2-ol | -Isopropyl | 3-Fluoro |

| Lib-002 | 1-Amino-3-(phenoxy)propan-2-ol | -tert-Butyl | 3-Fluoro |

| Lib-003 | 1-Amino-3-(phenoxy)propan-2-ol | -H | 3-Chloro |

| Lib-004 | 1-Amino-3-(phenoxy)propan-2-ol | -H | 3,4-Dichloro |

| Lib-005 | 1-Amino-3-(phenoxy)propan-2-ol | -Isopropyl | 3,5-Dimethyl |

This table illustrates how a core scaffold is systematically modified to create a library of new, related compounds for virtual screening.

In Silico Screening: Once a virtual library is designed, it can be screened against a biological target using high-throughput molecular docking. mdpi.comdergipark.org.tr This process rapidly evaluates thousands or millions of compounds, filtering them down to a manageable number of "hits" with high predicted binding affinity. nih.govnih.gov These hits are then prioritized for synthesis and experimental testing. This approach significantly accelerates the early stages of drug discovery by focusing laboratory resources on the most promising candidates, saving both time and expense. researchgate.net

Advanced Analytical Characterization Techniques in Aminopropanol Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity of adjacent protons through spin-spin coupling. For 1-Amino-3-(3-fluorophenoxy)propan-2-ol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the propanol (B110389) backbone and the fluorophenoxy ring. The presence of the fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.

Expected ¹H NMR Data for 1-Amino-3-(3-fluorophenoxy)propan-2-ol

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (4H) | 6.7 - 7.3 | Multiplet | 4H |

| -OCH₂- (2H) | ~4.0 | Multiplet | 2H |

| -CH(OH)- (1H) | ~3.9 - 4.1 | Multiplet | 1H |

| -CH₂NH₂ (2H) | ~2.8 - 3.0 | Multiplet | 2H |

| -NH₂ (2H) | Variable (Broad Singlet) | Broad s | 2H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity will be complex due to proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy: This method provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon. In the case of 1-Amino-3-(3-fluorophenoxy)propan-2-ol, the spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom (¹³C-¹⁹F coupling).

Expected ¹³C NMR Data for 1-Amino-3-(3-fluorophenoxy)propan-2-ol

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-F (Aromatic) | ~161 - 164 (Doublet) |

| C-O (Aromatic) | ~158 - 160 (Doublet) |

| Aromatic CH | ~103 - 131 |

| -OCH₂- | ~70 - 72 |

| -CH(OH)- | ~68 - 70 |

Note: Chemical shifts are approximate. Carbons on the fluorophenyl ring will show coupling with ¹⁹F.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments made from 1D NMR. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity of the propanol backbone. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, confirming the C-H connections.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies.

For 1-Amino-3-(3-fluorophenoxy)propan-2-ol, the IR spectrum would be expected to show characteristic absorption bands for the O-H (hydroxyl), N-H (amine), C-O (ether), and C-F (fluoroaromatic) groups.

Expected IR Absorption Bands for 1-Amino-3-(3-fluorophenoxy)propan-2-ol

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Alcohol) | 3200 - 3600 (Broad) | Stretching |

| N-H (Primary Amine) | 3300 - 3500 (Two bands) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| N-H (Amine) | 1590 - 1650 | Bending |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O (Ether) | 1200 - 1250 | Asymmetric Stretching |

| C-F (Aromatic) | 1100 - 1200 | Stretching |

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of a unique molecular formula.

For 1-Amino-3-(3-fluorophenoxy)propan-2-ol (Molecular Formula: C₉H₁₂FNO₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Calculated Exact Mass for 1-Amino-3-(3-fluorophenoxy)propan-2-ol

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

An experimental HR-MS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Chromatographic Purity and Characterization Methods

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. They are also critical for separating and quantifying stereoisomers.

Ultra-Performance Liquid Chromatography (UPLC) is a high-pressure liquid chromatography technique that uses smaller particle size columns to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. It is a standard method for determining the purity of a chemical compound.

A typical UPLC method for a polar compound like 1-Amino-3-(3-fluorophenoxy)propan-2-ol would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The purity would be determined by integrating the area of the main peak and any impurity peaks, typically using a UV detector. A high-purity sample would show a single major peak.

Since 1-Amino-3-(3-fluorophenoxy)propan-2-ol contains a chiral center at the C-2 position of the propanol backbone, it can exist as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized form of liquid or gas chromatography used to separate these enantiomers.

This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of amino alcohols. The enantiomeric excess (e.e.) of a sample can be calculated from the relative peak areas of the two enantiomers in the chromatogram. This analysis is crucial for applications where a single enantiomer is desired, as is often the case in pharmaceuticals.

X-ray Crystallography for Solid-State Structural Elucidation

While crystallographic data for the target compound is not available, studies on structurally related aminopropanol (B1366323) derivatives offer a glimpse into the potential solid-state characteristics of this class of compounds. For instance, research on similar molecules has elucidated how the interplay of amino, hydroxyl, and phenoxy groups dictates the supramolecular architecture through a network of hydrogen bonds. These studies typically reveal detailed information about the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystalline lattice.